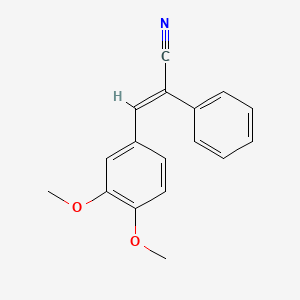

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile

描述

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is a substituted acrylonitrile derivative with the molecular formula C₁₇H₁₅NO₂ (CID 853637) . Its structure features a conjugated (E)-configured acrylonitrile backbone, a 3,4-dimethoxyphenyl group at the β-position, and a phenyl group at the α-position (SMILES: COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2)OC) .

Key physicochemical properties include a predicted collision cross-section (CCS) of 162.9 Ų for the [M+H]+ adduct, suggesting moderate molecular compactness .

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQFKZSOPMQHDN-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21132-40-1 | |

| Record name | Cinnamonitrile, 3,4-dimethoxy-alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021132401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetonitrile under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the formation of a double bond between the carbon atoms of the aldehyde and the nitrile, resulting in the desired acrylonitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

化学反应分析

Types of Reactions

(2E)-3-(3,4-Dimethoxyphenyl)-2-phenylacrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Produces acids or ketones.

Reduction: Produces amines.

Substitution: Produces substituted aromatic compounds.

科学研究应用

Structural Characteristics

The compound has the molecular formula and a molecular weight of 273.31 g/mol. Its structure features a phenyl group and a cyano group attached to an acrylic backbone, which is essential for its chemical reactivity and biological activity. The presence of methoxy groups enhances its lipophilicity, potentially facilitating interactions with biological targets.

Antibacterial Activity

Research indicates that (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile exhibits moderate antibacterial properties. A study published in Letters in Applied Microbiology demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests potential for development into antibacterial agents.

Anti-inflammatory and Anticancer Properties

Preliminary studies have indicated that this compound may possess anti-inflammatory and anticancer properties. In vitro studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The methoxy groups may enhance these effects by improving cellular uptake.

Interaction Studies

Molecular docking simulations have been employed to predict binding affinities of this compound with proteins involved in cancer pathways. Spectroscopic methods like NMR and UV-Vis spectroscopy are used to investigate its interactions with DNA or enzymes, highlighting its potential as a therapeutic agent.

Synthetic Pathways

Several synthetic methods have been developed for the production of this compound. These methods require careful control of reaction conditions to optimize yield and purity. The following table summarizes notable synthetic pathways:

| Method | Reagents | Yield (%) | Notes |

|---|---|---|---|

| Condensation Reaction | 3,4-Dimethoxybenzaldehyde + Acrylonitrile | 85 | Mild conditions required |

| Michael Addition | Phenylacetylene + Cyanoacetic acid | 75 | Requires catalyst |

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of various derivatives of cinnamaldehyde, including this compound. The results indicated that the compound exhibited significant activity against several bacterial strains, suggesting its potential use in developing new antibacterial therapies.

Case Study 2: Anticancer Mechanisms

Another research project explored the anticancer mechanisms of related compounds in vitro. The findings suggested that these compounds could induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.

作用机制

The mechanism by which (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cell function and viability.

相似化合物的比较

Comparison with Structurally Similar Compounds

Curcumin Analogs with Dimethoxyphenyl Substituents

Curcumin derivatives such as (3e) [(E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone] and (2e) [(E)-2-(3,4-dimethoxybenzylidene)-6-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclohexanone] share the 3,4-dimethoxyphenyl motif but differ in backbone structure (cyclopentanone/cyclohexanone vs. acrylonitrile) .

Key Insight : The nitrile group in the target compound may reduce solubility compared to curcumin analogs but could enhance metabolic stability. The absence of a ketone moiety likely diminishes antioxidant capacity, as seen in curcumin derivatives .

Acrylonitrile Analogs with Dioxolane/Dihydrodioxin Substituents

Compounds like (3a–3k) [(Z)-2-(benzo[d][1,3]dioxol-5-yl)-2-phenylacrylonitrile analogs] replace the dimethoxyphenyl group with dioxolane or dihydrodioxin rings .

However, dioxolane analogs exhibit demonstrated anticancer activity, highlighting the importance of substituent choice .

Simplified Acrylonitrile Derivatives

The patent compound (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile (lacking the α-phenyl group) serves as a precursor for ivabradine synthesis .

Key Insight : The α-phenyl group in the target compound increases steric bulk, which may hinder binding to certain enzymes but improve selectivity for hydrophobic binding pockets.

生物活性

The compound (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is a member of the acrylonitrile family, which has garnered attention due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aldehydes and nitriles under controlled conditions. The compound can be synthesized through a base-catalyzed reaction, yielding a product that retains significant biological properties.

Anticancer Properties

Numerous studies have investigated the anticancer effects of this compound. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Studies : In vitro screening against a panel of 60 human tumor cell lines demonstrated that this compound effectively inhibited cell growth in several types of cancer, including lung and colon cancers. The compound exhibited GI50 values as low as 0.229 µM in MDA-MB-435 melanoma cells, indicating strong efficacy .

| Cell Line | GI50 Value (µM) | Activity Level |

|---|---|---|

| MDA-MB-435 | 0.229 | High |

| A549 (Lung Cancer) | <0.01 | Very High |

| HCC-2998 (Colon) | 0.13 | Moderate to High |

The mechanisms through which this compound exerts its effects include:

- Tubulin Polymerization Inhibition : This compound has been shown to inhibit tubulin polymerization, a critical process for cancer cell division. For example, it demonstrated an IC50 value of 0.56 µM , which is significantly more potent than many established chemotherapeutic agents .

- Induction of Apoptosis : Flow cytometry studies revealed that treatment with this compound led to increased nuclear condensation and activation of caspase-3 in cancer cells, suggesting its role in inducing programmed cell death .

Case Studies

- Study on Lung Cancer Cells : A study evaluated the effects of this compound on A549 lung cancer cells. Results indicated that the compound induced apoptosis and significantly inhibited cell proliferation at concentrations as low as 100 nM .

- Comparative Study with Other Compounds : When compared with other acrylonitrile derivatives, this compound exhibited superior antiproliferative activity against multiple cancer types, highlighting its potential as a lead compound for further development .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is synthesized via condensation reactions between 3,4-dimethoxybenzaldehyde and phenylacetonitrile derivatives. A patented process () highlights base-catalyzed Knoevenagel condensation under inert atmosphere (N₂), with purification via column chromatography (silica gel, hexane/ethyl acetate). Optimization involves monitoring reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 aldehyde to nitrile). Reproducibility requires strict control of anhydrous conditions and catalyst selection (e.g., piperidine vs. ammonium acetate).

Q. How is the structural configuration of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous acrylonitrile derivatives (e.g., (Z)-isomers in ), SC-XRD confirmed stereochemistry using SHELXTL (Bruker AXS) or SHELXL . Key parameters include bond angles (C=C–CN ~120°) and torsion angles (E/Z configuration). For labs without crystallography access, NMR coupling constants (³Jₐₗₗₑₙₑ = 12–16 Hz for trans isomers) and NOESY (absence of cross-peaks between vinyl protons) support E-configuration.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer :

- FT-IR : Confirm nitrile stretch (~2220 cm⁻¹) and methoxy C–O (1250–1050 cm⁻¹) .

- NMR : ¹H NMR resolves methoxy (δ 3.8–3.9 ppm), vinyl protons (δ 6.5–7.5 ppm), and aromatic splitting patterns. ¹³C NMR identifies nitrile (δ ~115 ppm) and carbonyl carbons. Assignments are validated via 2D techniques (HSQC, HMBC) and comparison with synthesized analogs ().

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical spectral data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic transitions and vibrational frequencies. Discrepancies in UV-Vis λₘₐₓ or IR stretches often arise from solvent effects (included via Polarizable Continuum Models) or crystal packing (addressed with periodic boundary conditions). For example, used DFT to correlate experimental antioxidant activity with HOMO-LUMO gaps.

Q. What strategies are effective in optimizing the synthetic yield of the E-isomer while minimizing Z-isomer contamination?

- Methodological Answer :

- Steric Control : Bulky substituents on the phenyl ring favor E-configuration via steric hindrance.

- Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) or ionic liquids to stabilize transition states .

- Chromatographic Separation : Reverse-phase HPLC (C18 column, acetonitrile/water) isolates E-isomers. Purity is confirmed via chiral GC-MS or polarimetry.

Q. How do structural modifications (e.g., methoxy substitution patterns) influence biological activity, and what assays validate these effects?

- Methodological Answer :

- Activity Correlation : demonstrates that methoxy groups enhance antioxidant capacity via radical scavenging (DPPH assay). Replace dimethoxy with hydroxy groups to test ACE inhibition (spectrophotometric Hippuryl-His-Leu hydrolysis assay).

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., HIV-1 protease in ). Validate with in vitro enzyme inhibition assays.

Q. What crystallographic challenges arise in resolving the structure of acrylonitrile derivatives, and how are they addressed?

- Methodological Answer :

- Disorder Handling : Partial occupancy of methoxy groups (common in ) is refined using SHELXL restraints (SIMU, DELU).

- Twinned Data : For non-merohedral twinning, use TwinRotMat or CrysAlisPro to deconvolute overlapped reflections .

- Data Collection : High-resolution datasets (≤1.0 Å) minimize errors in electron density maps. Synchrotron sources (e.g., DESY PETRA III) improve weak diffraction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。